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molecular formula C26H20 B8760077 2,7-Distyrylnaphthalene

2,7-Distyrylnaphthalene

Cat. No. B8760077
M. Wt: 332.4 g/mol
InChI Key: BAXGJINOQBOMFG-UHFFFAOYSA-N
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Patent
US05403520

Procedure details

A small amount of iodine was added to a solution of 0.2 g/l of 2,7-bis(styryl)naphthalene, and the solution was irradiated with light from a high-pressure mercury lamp for 2 hr and then subjected to silica gel chromatography, and the separated product was recrystallized from benzene/ethanol as a solvent to obtain hexahelicene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
II.[CH:3]([C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][C:15]([CH:21]=[CH:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:16][CH:17]=2)[CH:12]=1)=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH:27]1[C:28]2[C:23](=[CH:22][CH:21]=[C:15]3[C:14]=2[C:13]2[C:18](=[CH:19][CH:20]=[C:11]4[C:12]=2[C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:4]=[CH:3]4)[CH:17]=[CH:16]3)[CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C1=CC2=CC(=CC=C2C=C1)C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was irradiated with light from a high-pressure mercury lamp for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the separated product was recrystallized from benzene/ethanol as a solvent

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=C3C=CC4=CC=C5C=CC6=CC=CC=C6C5=C4C3=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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